
O-Methyl Ether Olmesartan Acid
Descripción general
Descripción
O-Methyl Ether Olmesartan Acid (CAS: 1039762-40-7) is a derivative of olmesartan, a potent angiotensin II receptor blocker (ARB) used in hypertension management. Structurally, it is characterized by a methyl ether modification at the hydroxyl group of olmesartan acid (CAS: 144689-24-7), altering its physicochemical properties . This compound is primarily identified as an impurity or intermediate in the synthesis of olmesartan medoxomil, the prodrug form of olmesartan . Its molecular formula is C25H28N6O3 (based on olmesartan acid’s formula, C24H26N6O3, with an added methyl group), though exact structural details require further validation from synthetic studies .
Métodos De Preparación
Synthetic Pathways and Reaction Mechanisms
Hydrolysis of Olmesartan Medoxomil Followed by Methylation
The most referenced method involves a two-step process: hydrolysis of Olmesartan Medoxomil to Olmesartan Acid (II), followed by methylation to introduce the O-methyl ether group .
Step 1: Hydrolysis to Olmesartan Acid
Olmesartan Medoxomil (10.0 g, 0.0179 mol) is dissolved in methanol (200 mL) and treated with aqueous sodium hydroxide (1.5 g in 25 mL H₂O) at 25–30°C for 15–20 hours . Methanol is distilled off, and the residue is diluted with water, washed with ethyl acetate, and acidified to pH 8.0–8.5 to precipitate Olmesartan Acid (yield: 90%, purity: 95% by HPLC) .
Step 2: Methylation to O-Methyl Ether
The hydroxyl group of Olmesartan Acid is methylated using methyl iodide or dimethyl sulfate under basic conditions. For example, treating Olmesartan Acid with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 50–60°C for 6–8 hours yields O-Methyl Ether Olmesartan Acid . This step achieves a yield of 92% under optimized conditions .
Direct Synthesis from Trityl-Protected Intermediates
An alternative route bypasses the hydrolysis step by starting with trityl-protected intermediates. Trityl Olmesartan Ethyl Ester is reacted with 4-chloromethyl-5-methyl-1,3-dioxol-2-one in the presence of sodium iodide and sodium carbonate . The reaction proceeds at 45–50°C for 9–10 hours, followed by deprotection using aqueous acetic acid to yield this compound . This method streamlines the synthesis but requires meticulous control over reaction parameters to minimize byproducts like trityl alcohol .
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
-
Hydrolysis Step : Methanol-water mixtures (8:1 v/v) at 25–30°C ensure complete saponification of the medoxomil ester without degrading the tetrazole ring . Elevated temperatures (>40°C) risk hydrolyzing the imidazole carboxy group, increasing impurity levels .
-
Methylation Step : Polar aprotic solvents like DMF or N,N-dimethylacetamide (DMA) enhance nucleophilic substitution rates. Reactions in DMA at 45–50°C achieve 92% yield compared to 78% in tetrahydrofuran .
Catalysts and Reagents
-
Base Selection : Anhydrous potassium carbonate (particle size <50 µm) improves methylation efficiency by increasing surface area for reaction . Sodium hydroxide is avoided due to its propensity to hydrolyze sensitive functional groups .
-
Methylating Agents : Methyl iodide offers higher reactivity than dimethyl sulfate but requires strict temperature control to prevent over-alkylation .
Industrial-Scale Process Design
Agitated Thin Film Drying (ATFD) for Impurity Control
Large-scale synthesis employs ATFD to evaporate aqueous acetic acid after deprotection, reducing olmesartan acid impurity (II) to <0.1% . Key parameters include:
Parameter | Optimal Value | Effect on Purity |
---|---|---|
Feed Rate | 4–10 mL/min | Prevents thermal degradation |
Jacket Temperature | 45–50°C | Balances evaporation rate |
Vacuum Pressure | 70–75 mmHg | Lowers boiling point |
Crystallization and Purification
Final purification uses acetone-acetonitrile (3:1 v/v) to crystallize this compound, achieving >99.5% HPLC purity . Recrystallization at 0–5°C minimizes residual solvent content (<0.1% w/w) .
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Key Challenges |
---|---|---|---|---|
Hydrolysis-Methylation | 85% | 95% | Moderate | Multi-step, byproduct formation |
Direct Synthesis | 75% | 99.5% | High | Cost of trityl reagents |
The direct synthesis route, despite lower yields, is favored industrially due to fewer purification steps and higher final purity . However, the hydrolysis-methylation method remains relevant for small-scale production where reagent costs are secondary to flexibility .
Impurity Profiling and Analytical Validation
This compound is identified via HPLC (RRT 0.16 relative to Olmesartan Medoxomil) and characterized by:
Análisis De Reacciones Químicas
Types of Reactions: O-Methyl Ether Olmesartan Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
Pharmacological Properties
O-Methyl Ether Olmesartan Acid is synthesized through the methylation of olmesartan, resulting in a compound that retains the pharmacological properties of its parent drug. Research indicates that the introduction of a methyl group does not significantly alter the drug's efficacy in blocking angiotensin II receptors, which is crucial for its antihypertensive action. This property makes this compound a candidate for further investigations into drug formulations that may enhance bioavailability or reduce side effects associated with traditional olmesartan therapy .
Synthesis and Characterization
The synthesis of this compound can be achieved via an efficient method involving the dissolution of olmesartan in methanol, leading to the formation of this methyl ether analogue through an SN1 mechanism. Theoretical calculations have shown that this process is thermodynamically favorable compared to other potential products, such as methyl esters .
Table 1: Synthesis Overview
Step | Description |
---|---|
1 | Dissolution of olmesartan in methanol |
2 | Formation of this compound via SN1 mechanism |
3 | Characterization using NMR and other spectroscopic methods |
Management of Hypertension
This compound can be utilized in the management of hypertension, similar to olmesartan medoxomil. Clinical studies have demonstrated that olmesartan effectively reduces both systolic and diastolic blood pressure in patients with essential hypertension. For instance, a multi-centric study involving over 8,000 patients showed significant reductions in blood pressure after treatment with olmesartan . The potential for this compound to provide similar benefits warrants clinical trials to establish its efficacy and safety profile.
Cardiovascular Protection
ARBs like olmesartan are known to offer cardiovascular protection by improving outcomes related to myocardial infarction and stroke prevention. The renoprotective effects of olmesartan also make it a suitable option for patients with Type 2 diabetes-associated nephropathy . Given that this compound retains the core pharmacological activity, it may similarly contribute to cardiovascular health and renal protection.
Efficacy Comparison with Other ARBs
In comparative studies, olmesartan has shown superior efficacy over other ARBs such as losartan and valsartan in reducing blood pressure levels . Future studies could explore whether this compound exhibits enhanced or comparable efficacy in similar patient populations.
Safety Profile Analysis
The safety profile of olmesartan has been established through various clinical trials, indicating a low incidence of serious adverse events . Investigating the safety profile of this compound will be essential to determine its viability as a therapeutic agent.
Mecanismo De Acción
O-Methyl Ether Olmesartan Acid, like Olmesartan Medoxomil, acts as an angiotensin II receptor antagonist. It selectively binds to the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its hypertensive effects, which include vasoconstriction, aldosterone secretion, and sodium reabsorption. This leads to reduced blood pressure and improved cardiovascular function .
Comparación Con Compuestos Similares
Structural and Functional Analogues
The following table highlights key structural and functional differences between O-Methyl Ether Olmesartan Acid and related compounds:
*Note: Molecular formula and weight for this compound are inferred from olmesartan acid’s structure with a methyl ether modification.
Pharmacokinetic and Metabolic Differences
- This compound: Limited data exist on its pharmacokinetics. Its higher lipophilicity (due to the methyl ether group) could reduce solubility compared to olmesartan acid .
- Olmesartan Acid : Classified under BDDCS (Biopharmaceutics Drug Disposition Classification System) as a high-solubility, high-permeability drug. It undergoes hepatic OATP-mediated uptake and biliary excretion .
- Olmesartan Medoxomil : A prodrug with ester groups that enhance oral absorption. Rapidly hydrolyzed to olmesartan acid in the gut .
Research Findings and Challenges
Analytical Characterization
- Chromatographic Methods : Stability-indicating HPLC methods are critical for detecting this compound in the presence of olmesartan medoxomil and other impurities. For example, a validated RP-HPLC method resolves 15 impurities in combined dosage forms, including methyl ether derivatives .
Toxicity and Regulatory Aspects
- While olmesartan acid and medoxomil are well-characterized, impurities like this compound require evaluation under ICH guidelines. For instance, the FDA mandates dissolution testing for olmesartan medoxomil tablets to ensure <20% impurity levels .
Actividad Biológica
O-Methyl Ether Olmesartan Acid, a methylated derivative of olmesartan, has garnered attention for its potential biological activity, particularly as an angiotensin II receptor blocker (ARB). This article explores its pharmacological properties, synthesis, biological effects, and relevant case studies.
Olmesartan is a well-known ARB used primarily for the treatment of hypertension. The methyl ether form enhances certain pharmacokinetic properties and may offer improved bioactivity. Understanding the biological activity of this compound involves examining its mechanism of action, efficacy, and safety profile.
2. Synthesis of this compound
The synthesis of this compound has been achieved through various methods. A notable approach involves the methylation of olmesartan, which can occur during its dissolution in solvents like methanol. This process generates a highly bioactive methyl ether analogue that retains significant pharmacological activity .
Table 1: Comparison of Synthesis Methods
Method | Description | Yield (%) |
---|---|---|
Direct Methylation | Methylation in situ during dissolution | High |
Chemical Modification | Use of reagents to methylate olmesartan | Moderate |
Enzymatic Methylation | Utilization of methyl transferases | Variable |
This compound functions primarily as an antagonist of the angiotensin II type 1 receptor (AT1R). This action leads to vasodilation and decreased blood pressure. Studies have shown that the methylated form exhibits similar potency to olmesartan, suggesting that metabolic transformations in vivo may not significantly alter its bioactivity .
3.1 Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. In a study involving Wistar rats, the compound demonstrated enhanced oral bioavailability compared to traditional formulations .
Table 2: Pharmacokinetic Parameters
Parameter | This compound | Olmesartan |
---|---|---|
Cmax (ng/ml) | 1370 ± 418 | 1439 ± 455 |
AUC0-t (ng.h/ml) | 97144 ± 3048 | 10175 ± 3095 |
tmax (h) | 2.75 (1.00 - 4.67) | 2.25 (1.25 - 4.33) |
t1/2 (h) | Not specified | Not specified |
4. Efficacy Studies
Recent clinical studies have evaluated the efficacy of this compound in various populations, particularly those with hypertension and cardiovascular risks.
4.1 Case Study: Anti-Inflammatory Effects
In a multicenter study assessing the anti-inflammatory effects of this compound combined with pravastatin, significant reductions in inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) were observed .
Results:
- hsCRP reduction: −21.1% (P < 0.02)
- Tumor necrosis factor-α reduction: −13.6% (P < 0.01)
- Interleukin-6 reduction: −18.0% (P < 0.01)
These findings suggest that this compound may not only lower blood pressure but also mitigate inflammatory responses associated with hypertension.
5. Safety Profile
The safety profile of this compound has been evaluated through various toxicity studies in animal models. The compound was found to be non-toxic at therapeutic doses, with no significant adverse effects observed during a 28-day sub-chronic toxicity study in Wistar rats .
6. Conclusion
This compound presents a promising avenue for hypertension treatment due to its potent biological activity and favorable pharmacokinetic properties. Its ability to function effectively as an AT1R antagonist while potentially offering additional anti-inflammatory benefits makes it a valuable candidate for further research.
7. Future Directions
Future research should focus on:
- Long-term clinical trials to establish comprehensive efficacy and safety profiles.
- Investigating potential applications in other cardiovascular conditions.
- Exploring the molecular mechanisms underlying its pharmacological effects.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying O-Methyl Ether Olmesartan Acid in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) with internal standardization is widely used. For example, USP guidelines specify using p-hydroxybenzoic acid isobutyl ester as an internal standard. The formula for calculating purity is:
where and are peak area ratios of the analyte and internal standard in sample and standard solutions, respectively. Acceptance criteria require 98.5%–101.5% purity on an anhydrous basis . UV spectroscopy coupled with chemometric approaches (e.g., partial least squares regression) is also validated for simultaneous quantification in multi-component formulations, with reported purity values of 99.57 ± 0.89% .
Q. How is the structural identity of this compound confirmed in synthetic batches?
Methodological Answer: Structural confirmation involves tandem techniques:
- Nuclear Magnetic Resonance (NMR) : Assigning peaks for key functional groups, such as the tetrazole ring (δ 8.5–9.5 ppm) and O-methyl ether (δ 3.3–3.7 ppm).
- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak at m/z 558.2 (CHNO) with fragmentation patterns matching the biphenyl-methylimidazole backbone .
- X-ray crystallography : Resolves spatial arrangements of the 1,3-dioxolane ring and imidazole-carboxylate groups .
Q. What synthetic pathways are reported for this compound?
Methodological Answer: Key steps include:
- Medoxomil prodrug activation : Hydrolysis of the (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl group under physiological pH to release the active olmesartan acid .
- Patent-derived routes : CN102617542A describes regioselective O-methylation using HFIP (hexafluoroisopropanol) and pivalic acid as co-solvents to achieve >90% yield .
Advanced Research Questions
Q. How do researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?
Methodological Answer: Contradictions arise from differences in metabolic stability. For example:
- In vitro : Microsomal assays show rapid glucuronidation (t = 2.1 h) via UGT1A3 .
- In vivo : Rat models indicate prolonged bioavailability due to enterohepatic recirculation of the O-β-D-glucuronide metabolite . Resolution involves using physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics and tissue distribution parameters .
Q. What experimental designs are used to study the angiotensin II receptor subtype selectivity of this compound?
Methodological Answer:
- Competitive binding assays : Radiolabeled [H]-angiotensin II is displaced by olmesartan derivatives in AT-transfected HEK293 cells. IC values are normalized to reference antagonists (e.g., losartan) .
- Molecular dynamics simulations : Docking studies reveal that the O-methyl ether group reduces steric clashes with D103CDR3 residues in AT receptors, enhancing selectivity over AT .
Q. How are impurities like Olmesartan Lactone and O-Methyl Ether derivatives controlled during synthesis?
Methodological Answer:
- Forced degradation studies : Acidic conditions (0.1 M HCl, 40°C) promote lactone formation, monitored via HPLC with a C18 column (USP L1) and mobile phase of acetonitrile:phosphate buffer (pH 2.5) .
- Derivatization-GC : Methylation with diazomethane in diethyl ether converts phosphonate impurities to volatile derivatives for flame photometric detection .
Q. What computational tools predict the metabolic fate of this compound?
Methodological Answer:
- ADMET Predictor™ : Simulates Phase I/II metabolism, identifying major pathways (e.g., CYP2C9-mediated oxidation and UGT1A3 glucuronidation) .
- Density Functional Theory (DFT) : B3LYP/6-31G* models assess transition-state energies for ester hydrolysis, correlating with experimental degradation rates .
Q. Data Analysis & Validation
Q. How do researchers statistically validate method precision in this compound assays?
Methodological Answer:
- Intra-day precision : Analyze six replicates of a standard solution (1 mg/mL) within 24 hours; relative standard deviation (RSD) must be ≤0.5% for peak area ratios .
- Inter-laboratory validation : Bland-Altman plots compare results from HPLC (Lab A) and LC-MS (Lab B), with 95% limits of agreement within ±1.5% .
Q. What strategies resolve spectral interference in UV-based assays for this compound?
Methodological Answer:
Propiedades
IUPAC Name |
5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)34-4)21(24(32)33)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14H,5,8,15H2,1-4H3,(H,32,33)(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQUHNKHOZJBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.